4-Dibenzothiophenamine
Overview
Description
4-Dibenzothiophenamine is an organic compound with the molecular formula C12H9NS. It is a derivative of dibenzothiophene, where an amine group is attached to the fourth position of the dibenzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzothiophenamine typically involves the following steps:
Nitration of Dibenzothiophene: Dibenzothiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitrodibenzothiophene.
Reduction of Nitro Group: The nitro group in 4-nitrodibenzothiophene is reduced to an amine group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of dibenzothiophene are nitrated in industrial reactors.
Efficient Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors, ensuring high yield and purity of the final amine product.
Chemical Reactions Analysis
Types of Reactions
4-Dibenzothiophenamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or iron powder with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of 4-nitrosodibenzothiophene or 4-nitrodibenzothiophene.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
4-Dibenzothiophenamine has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes.
Pharmaceuticals: Potential use in drug design due to its unique structural properties.
Catalysis: Acts as a ligand in coordination chemistry and catalysis.
Material Science: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Dibenzothiophenamine depends on its application:
In Organic Electronics: It functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects.
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical transformations
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: The parent compound without the amine group.
4-Nitrodibenzothiophene: The nitrated precursor in the synthesis of 4-Dibenzothiophenamine.
4-Aminodibenzothiophene: A similar compound with the amine group at a different position.
Uniqueness
This compound is unique due to the presence of the amine group at the fourth position, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions or reactivity, such as in organic electronics and pharmaceuticals .
Properties
IUPAC Name |
dibenzothiophen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOHKABACJGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222722 | |
Record name | 4-Dibenzothiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72433-66-0 | |
Record name | 4-Dibenzothiophenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072433660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Dibenzothiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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